

Physicochemical Properties of N-Carbobenzoxy-DL-norleucine: A Technical Guide

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Compound of Interest

Compound Name: *N-Carbobenzoxy-DL-norleucine*

Cat. No.: *B078778*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **N-Carbobenzoxy-DL-norleucine**, a key building block in peptide synthesis and drug design. This document summarizes its known quantitative data, outlines detailed experimental protocols for property determination, and presents a visual representation of its synthesis workflow.

Core Physicochemical Data

N-Carbobenzoxy-DL-norleucine, also known as N-Cbz-DL-norleucine, is a synthetic derivative of the non-proteinogenic amino acid DL-norleucine. The introduction of the carbobenzoxy (Cbz) protecting group on the alpha-amino group is a critical modification that prevents unwanted side reactions during peptide bond formation.^[1] The physicochemical properties of this compound are fundamental to its application in synthetic chemistry.

A summary of the available quantitative data for **N-Carbobenzoxy-DL-norleucine** is presented in the table below. It is important to note that while some properties like molecular weight and melting point are well-documented, others such as boiling point, pKa, and logP are not readily available in the literature and would require experimental determination.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₉ NO ₄	[2]
Molecular Weight	265.31 g/mol	[2]
Appearance	White to almost white powder or crystals	[3][4]
Melting Point	104.0 - 108.0 °C	[2][3]
Boiling Point	Data not available	
Solubility	Soluble in organic solvents (e.g., DMF, DCM, MeOH); expected to have low solubility in water.[5][6]	[5][6]
pKa	Data not available	
logP	Data not available	

Experimental Protocols

Precise characterization of **N-Carbobenzoxy-DL-norleucine** requires standardized experimental protocols. Below are detailed methodologies for determining key physicochemical properties.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for sample grinding)

Procedure:

- Ensure the sample of **N-Carbobenzoxy-DL-norleucine** is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rapid rate initially to approach the expected melting point (around 100 °C).
- When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Observe the sample through the magnifying lens.
- Record the temperature at which the first drop of liquid appears (the onset of melting).
- Record the temperature at which the last solid crystal melts (the completion of melting). The melting point is reported as this range.^[7]

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or incubator
- Centrifuge
- Volumetric flasks and pipettes

- Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

- Add an excess amount of **N-Carbobenzoxy-DL-norleucine** to a vial containing a known volume of the desired solvent (e.g., water, ethanol, dichloromethane). The presence of undissolved solid is essential to ensure a saturated solution.
- Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).
- Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
- After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
- Carefully withdraw a known volume of the supernatant. To remove any suspended solid particles, the sample should be centrifuged or filtered through a syringe filter (ensure the filter material does not adsorb the solute).
- Quantify the concentration of **N-Carbobenzoxy-DL-norleucine** in the clear supernatant using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.^[5]
- The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L).

Determination of pKa (Acid-Base Titration)

The pKa values of the ionizable groups (the carboxylic acid and the carbamate) can be determined by acid-base titration.

Apparatus:

- pH meter with a calibrated electrode
- Burette

- Beaker
- Magnetic stirrer and stir bar
- Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

- Dissolve a precisely weighed amount of **N-Carbobenzoxy-DL-norleucine** in a known volume of deionized water. A co-solvent may be necessary if the solubility in water is too low.
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- To determine the pKa of the carboxylic acid group, titrate the solution with the standardized NaOH solution. Record the pH value after each incremental addition of the base.
- Continue the titration well past the expected equivalence point.
- To determine the pKa of the N-H group of the carbamate (though less common for this functional group), the compound could first be protonated with a strong acid and then titrated with a strong base.
- Plot the pH versus the volume of titrant added to generate a titration curve.
- The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized.^[8]

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

- Separatory funnel or screw-capped tubes
- Mechanical shaker

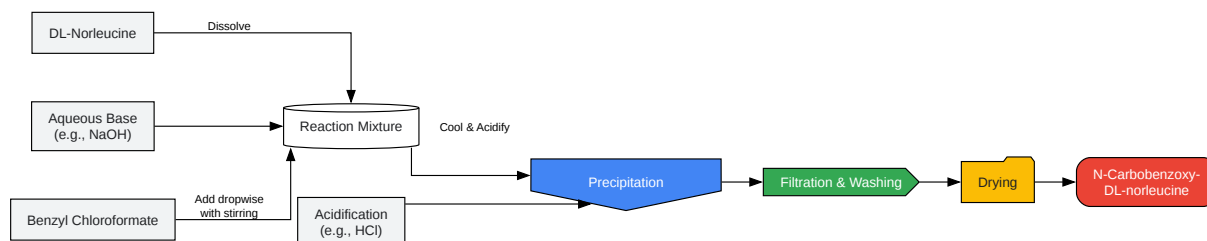
- Centrifuge
- Analytical instrument for quantification (e.g., HPLC-UV)
- n-Octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4)

Procedure:

- Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.
- Prepare a stock solution of **N-Carbobenzoxy-DL-norleucine** in one of the phases (typically the one in which it is more soluble).
- Add a known volume of the stock solution to a separatory funnel or tube containing a known volume of the other phase.
- Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
- Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
- Carefully sample a known volume from both the aqueous and the octanol phases.
- Determine the concentration of **N-Carbobenzoxy-DL-norleucine** in each phase using a suitable analytical method like HPLC-UV.
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of the partition coefficient.^{[9][10]}

Synthesis Workflow

N-Carbobenzoxy-DL-norleucine is typically synthesized by the protection of the amino group of DL-norleucine using benzyl chloroformate in a basic aqueous solution, a reaction commonly known as the Schotten-Baumann reaction.



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Caption: Synthesis workflow for **N-Carbobenzoxy-DL-norleucine**.

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